molecular formula C9H9IO3 B1587035 3-Iodo-4,5-dimethoxybenzaldehyde CAS No. 32024-15-0

3-Iodo-4,5-dimethoxybenzaldehyde

Cat. No.: B1587035
CAS No.: 32024-15-0
M. Wt: 292.07 g/mol
InChI Key: MVPNBXPAUYYZAF-UHFFFAOYSA-N
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Description

3-Iodo-4,5-dimethoxybenzaldehyde is an aryl iodide with an aldehyde functional group. It is a derivative of benzaldehyde, where the benzene ring is substituted with iodine at the third position and methoxy groups at the fourth and fifth positions.

Preparation Methods

3-Iodo-4,5-dimethoxybenzaldehyde can be synthesized starting from 3,4-dihydroxy-5-iodobenzaldehyde. The synthetic route involves the protection of hydroxyl groups followed by iodination and subsequent deprotection to yield the desired product . The reaction conditions typically involve the use of tert-butanol as a solvent and sodium chlorite as an oxidizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Iodo-4,5-dimethoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 3-iodo-4,5-dimethoxybenzoic acid, while reduction yields 3-iodo-4,5-dimethoxybenzyl alcohol.

Scientific Research Applications

3-Iodo-4,5-dimethoxybenzaldehyde has several scientific research applications:

Comparison with Similar Compounds

3-Iodo-4,5-dimethoxybenzaldehyde can be compared with other similar compounds, such as:

    3-Iodo-4-methoxybenzaldehyde: Similar structure but with only one methoxy group.

    4,5-Dimethoxybenzaldehyde: Lacks the iodine substitution.

    3,4-Dimethoxybenzaldehyde: Different substitution pattern on the benzene ring.

Properties

IUPAC Name

3-iodo-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPNBXPAUYYZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380779
Record name 3-Iodo-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32024-15-0
Record name 3-Iodo-4,5-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32024-15-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4,5-dimethoxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID60380779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4,5-dimethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 5-iodovanillin (7 g, 25.18 mmole), potassium carbonate (8.78 g, 63.53 mmole) and iodomethane (6.43 g, 45.30 mmole) was suspended in 60 mL of DMF and stirred at room temperature for 14 hours. The reaction mixture was quenched with water and extracted with diethyl ether. The organic layer was dried over MgSO4, filtered and evaporated in vacuo to obtain a solid which was recrystallized from hexane/ethyl acetate (2:1) (6.28 g, 85.4%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred, cooled (0° C.) solution of iodovanillin (10.0 g, 35.96 mmol.) in dimethylformamide (50 mL) was added anhydrous potassium carbonate (20.0 g, 143.86 mmol.) followed by iodomethane (3.11 mL, 50.0 mmol.). The mixture was allowed to warm to ambient temperature and stir for 14 H. The mixture was poured into diethyl ether (500 mL) and washed with water (3×150 mL). The organic phase was dried over MgSO4 and concentrated under reduced pressure to afford 3-iodo-4,5-dimethoxybenzaldehyde (9.5 g) as a yellow oil which solidified upon standing and was used without further purification. ##STR80##
Name
iodovanillin
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
3.11 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

lodomethane (2.5 mL, 40 mmoles) was added to a mixture of 5-iodovanillin (10 g, 36 mmoles), potassium carbonate (25 g, 180 mmoles) in DMF (100 ml) and the resulting mixture was stirred at room temperature for 16 hours. The mixture was poured into water (0.5 L) and extracted with ethyl acetate (2×200 mL). The combined organic phases were washed with water (200 mL), dried over MgSO4 and evaporated in vacuo to afford 9.78 g (93%) of 3,4-dimethoxy-5-iodobenzaldehyde, m.p. 58-63° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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